4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate
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Overview
Description
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is a complex organic compound known for its significant antitumor properties. This compound is part of the acridine derivative family and has been extensively studied for its potential in cancer treatment, particularly in leukemia and lymphoma .
Preparation Methods
The synthesis of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves multiple steps. The primary synthetic route includes the reaction of acridine derivatives with butanesulfonanilide under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is then purified through recrystallization . Industrial production methods often involve large-scale synthesis in batch reactors, followed by purification using chromatography techniques .
Chemical Reactions Analysis
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
Scientific Research Applications
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving DNA intercalation and as a fluorescent probe.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves intercalation into DNA, disrupting the replication process. This intercalation inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is unique due to its dual acridine moieties, which enhance its DNA intercalation properties. Similar compounds include:
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with antitumor activity but with a different substitution pattern.
Amsacrine: Known for its use in chemotherapy, particularly in acute myeloid leukemia.
Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology, but with less specificity for cancer cells.
This compound’s unique structure and potent antitumor activity make it a valuable asset in cancer research and treatment.
Properties
CAS No. |
66725-10-8 |
---|---|
Molecular Formula |
C36H33Cl2N5O2S |
Molecular Weight |
670.6 g/mol |
IUPAC Name |
acridin-9-yl-[4-[4-(acridin-9-ylazaniumyl)butylsulfonylamino]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H31N5O2S.2ClH/c42-44(43,24-10-9-23-37-35-27-11-1-5-15-31(27)39-32-16-6-2-12-28(32)35)41-26-21-19-25(20-22-26)38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36;;/h1-8,11-22,41H,9-10,23-24H2,(H,37,39)(H,38,40);2*1H |
InChI Key |
LHWJQJMEIKPJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCCCS(=O)(=O)NC4=CC=C(C=C4)[NH2+]C5=C6C=CC=CC6=NC7=CC=CC=C75.[Cl-].[Cl-] |
Origin of Product |
United States |
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